5-amino-1-(4-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-1-(4-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H16ClN5O and its molecular weight is 305.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.1043378 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Triazole-Based Scaffolds and Peptidomimetics
5-Amino-1,2,3-triazole-4-carboxylic acid, a core component of the compound , has been utilized for preparing collections of peptidomimetics and biologically active compounds. A study by Ferrini et al. (2015) elaborates on using this molecule in the synthesis of triazole-containing dipeptides and inhibitors for HSP90, indicating its potential in creating structurally diverse and biologically significant molecules (Ferrini et al., 2015).
Antimicrobial Activities
Triazole derivatives, like the one being investigated, have been synthesized and evaluated for their antimicrobial activities. A study by Bektaş et al. (2010) highlights the creation of novel 1,2,4-triazole derivatives which displayed good to moderate activities against various microorganisms, suggesting a potential application in antimicrobial drug development (Bektaş et al., 2010).
Synthesis and Mechanistic Studies
The synthesis of 5-amino-1,2,4-triazoles, closely related to the chemical , has been explored through 1,3-dipolar cycloaddition reactions. Yen et al. (2016) describe an effective method for creating these compounds, offering insights into their mechanistic aspects, which could be vital for developing new synthetic pathways for related triazole derivatives (Yen, Kung, & Wong, 2016).
Structural Analysis
The structural characterization of triazole derivatives, similar to the one in focus, offers insights into their molecular geometry and potential interactions. Velavan et al. (1997) conducted a study to determine the structures of 1,2,4-triazole derivatives, which could be fundamental in understanding the properties and potential applications of these compounds (Velavan et al., 1997).
Synthesis of Bioactive Triazoles
Explorations into synthesizing bioactive triazoles include the work of Yu-gu (2015), who detailed the creation of Schiff base sulfur ether derivatives containing 1,2,4-triazole units. These compounds were tested for antifungal activity, indicating their potential use in treating fungal infections (Yu-gu, 2015).
Synthesis from Carboxamides
The conversion of 4-amino-1,2,3-triazole-5-carboxamides into various heterocyclic compounds has been studied, as demonstrated by Albert and Trotter (1979). Their work provides a foundation for understanding the diverse synthetic possibilities of triazole derivatives (Albert & Trotter, 1979).
Properties
IUPAC Name |
5-amino-1-(4-chlorophenyl)-N-cyclopentyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c15-9-5-7-11(8-6-9)20-13(16)12(18-19-20)14(21)17-10-3-1-2-4-10/h5-8,10H,1-4,16H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKOBWYGNFGKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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